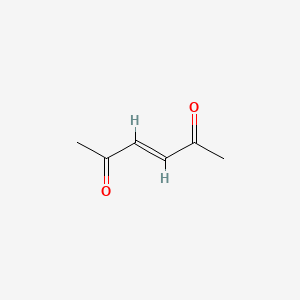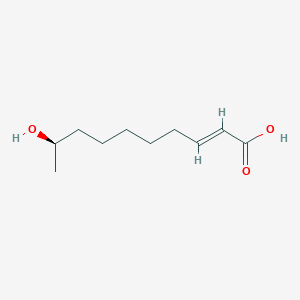
(R,E)-9-Hydroxy-2-decenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,9R)-9-hydroxydec-2-enoic acid is an (omega-1)-hydroxy fatty acid that is trans-2-decenoic acid in which the hydrogen at the 9-pro-R position is replaced by a hydroxy group. It is a medium-chain fatty acid, an (omega-1)-hydroxy fatty acid, an alpha,beta-unsaturated monocarboxylic acid and a hydroxy monounsaturated fatty acid.
Scientific Research Applications
Chemical Communication in Honeybees
An essential area in the physiology of honeybees, Apis mellifera, involves chemical communication between individuals and castes within the swarm, ensuring the maintenance of the swarm's integrity and function. The complex social organization of honeybees is facilitated through pheromones, including the queen retinue pheromone (QRP), which is a blend of compounds including 9-oxo-(E)-2-decenoic acid and (R)- and (S)-9-hydroxy-(E)-2-decenoic acid. These compounds act as releaser pheromones, attracting worker bees to the queen, and as primer pheromones, inhibiting ovary development in worker bees, showcasing the critical role of (R,E)-9-Hydroxy-2-decenoic acid in the social structure and reproductive regulation within bee colonies (Trhlin & Rajchard, 2011).
Antimicrobial and Dietary Supplementation
Propolis and royal jelly, two vital honeybee products, have been traditionally used worldwide due to their active ingredients, which are effective for various medical conditions. 10-Hydroxy-2-decenoic acid, a prominent compound in royal jelly, exhibits significant antimicrobial effects, contributing to the use of royal jelly and propolis in preventing upper respiratory tract infections and as dietary supplements. This highlights the potential of (R,E)-9-Hydroxy-2-decenoic acid in enhancing human health through its antimicrobial properties and its role in dietary supplements (Yuksel & Akyol, 2016).
Antimicrobial Activity of Royal Jelly Components
Royal jelly, a secretion from the honeybee hypopharyngeal gland, has been used since ancient times for health and care due to its antimicrobial activity. Studies on crude royal jelly, its proteins, and lipid components, including 10-hydroxy-2-decenoic acid, have reported significant antimicrobial activities against different bacteria, highlighting the potential of (R,E)-9-Hydroxy-2-decenoic acid in medicinal applications, especially as a natural antimicrobial agent (Fratini, Cilia, Mancini, & Felicioli, 2016).
Contribution to Health from Royal Jelly Lipids
Lipids in honeybee (Apis mellifera) royal jelly, including 10-hydroxy-2-decenoic acid, have been recognized for their health-protecting properties. These lipids, primarily composed of medium-chain fatty acids, exhibit potential as preventive and supportive medicines, with functionalities that include inhibiting cancer growth, modulating the immune system, and acting as neurogenesis inducers. This underscores the multifaceted health benefits attributed to (R,E)-9-Hydroxy-2-decenoic acid and its role in developing therapeutic applications (Li, Huang, & Xue, 2013).
properties
Product Name |
(R,E)-9-Hydroxy-2-decenoic acid |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(E,9R)-9-hydroxydec-2-enoic acid |
InChI |
InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8-9,11H,2-5,7H2,1H3,(H,12,13)/b8-6+/t9-/m1/s1 |
InChI Key |
DZBLNYYGAKHAOJ-BNICOGTQSA-N |
Isomeric SMILES |
C[C@H](CCCCC/C=C/C(=O)O)O |
Canonical SMILES |
CC(CCCCCC=CC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



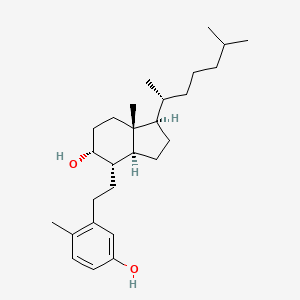
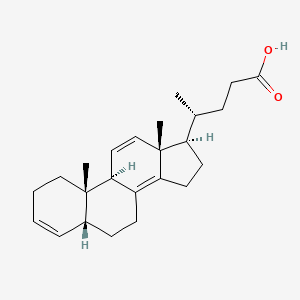
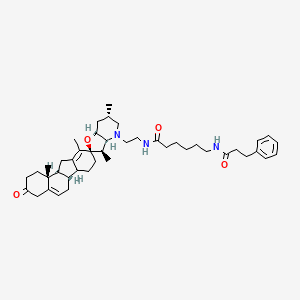
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1234134.png)
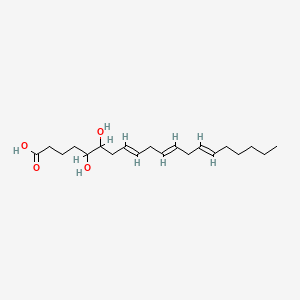
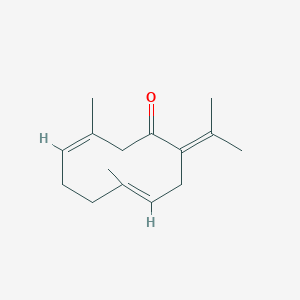
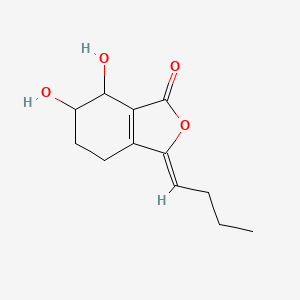
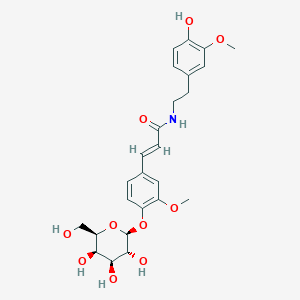
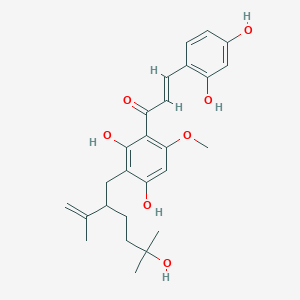
![4-bromo-N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B1234144.png)
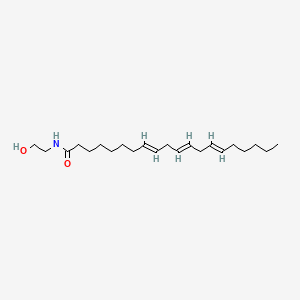
![7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234146.png)

